
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one is a synthetic organic compound known for its diverse applications in scientific research This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-thioxo-3-p-tolyl-imidazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazolidinone derivatives
Substitution: Amino or thiol-substituted imidazolidinone derivatives
科学研究应用
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzylidene and p-tolyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(3,4-Dichloro-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
- 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (3,4-dichloro-benzylidene)-hydrazide
- 3-Cyclohexyl-5-(3,4-dichloro-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one is unique due to its specific structural features, such as the presence of both dichlorobenzylidene and p-tolyl groups
属性
分子式 |
C17H12Cl2N2OS |
|---|---|
分子量 |
363.3 g/mol |
IUPAC 名称 |
5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-5-12(6-3-10)21-16(22)15(20-17(21)23)9-11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,23) |
InChI 键 |
BWCAPWWISDWEOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
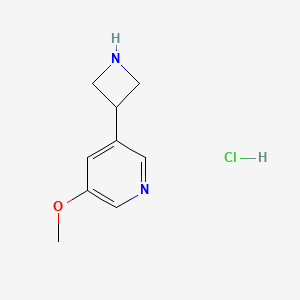
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)

![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)

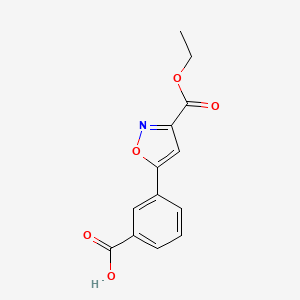

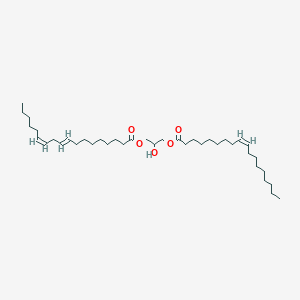
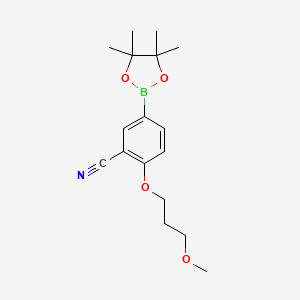

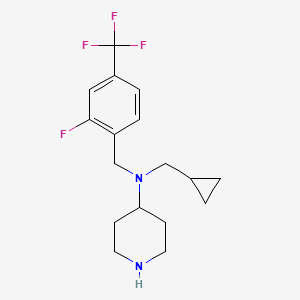
![3,4-dihydroxy-6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13719990.png)
